molecular formula C13H14O B14710745 2-Cyclohexen-1-one, 2-(phenylmethyl)- CAS No. 13694-36-5

2-Cyclohexen-1-one, 2-(phenylmethyl)-

Cat. No.: B14710745
CAS No.: 13694-36-5
M. Wt: 186.25 g/mol
InChI Key: VQXQHTJRQCNWEG-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-(phenylmethyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. For instance, the catalytic hydrogenation of phenylmethyl-substituted cyclohexene derivatives can be employed. This method often utilizes palladium or platinum catalysts under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl-substituted cyclohexanone or benzoic acid derivatives.

    Reduction: Production of cyclohexanol derivatives or fully saturated hydrocarbons.

    Substitution: Introduction of various alkyl or aryl groups, leading to a diverse range of substituted cyclohexenones.

Scientific Research Applications

2-Cyclohexen-1-one, 2-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylmethyl)- involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the phenylmethyl group, which can stabilize reaction intermediates through resonance effects. Additionally, the compound’s ability to participate in conjugate addition reactions makes it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the phenylmethyl group, used in similar synthetic applications.

    2-Cyclohexen-1-one, 2-methyl-: Contains a methyl group instead of a phenylmethyl group, exhibiting different reactivity and applications.

    Benzylideneacetone: Another related compound with a benzylidene group, used in various organic reactions.

Uniqueness

2-Cyclohexen-1-one, 2-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its reactivity and allows for the formation of more complex and diverse products. This structural feature distinguishes it from simpler analogs and makes it a valuable intermediate in the synthesis of specialized organic compounds.

Properties

CAS No.

13694-36-5

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-benzylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2

InChI Key

VQXQHTJRQCNWEG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

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